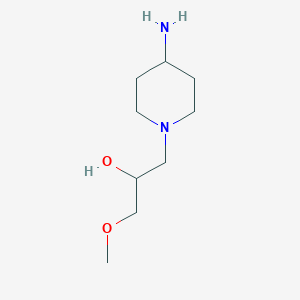
1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol typically involves the reaction of 4-aminopiperidine with 3-methoxypropan-2-ol under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of piperidine derivatives. These methods often utilize advanced catalytic systems and automated processes to maintain consistency and quality .
化学反応の分析
Types of Reactions: 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol has several scientific research applications:
作用機序
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
1-(4-Aminopiperidin-1-yl)-3-methylbutan-1-one hydrochloride: This compound shares a similar piperidine structure but differs in the substituents attached to the piperidine ring.
3-(4-Aminopiperidin-1-yl)methyl magnolol: Another compound with a piperidine moiety, used in anticancer research.
Uniqueness: 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H20N2O2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C9H20N2O2/c1-13-7-9(12)6-11-4-2-8(10)3-5-11/h8-9,12H,2-7,10H2,1H3 |
InChIキー |
GATXEFOPDJGGSN-UHFFFAOYSA-N |
正規SMILES |
COCC(CN1CCC(CC1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309621.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)
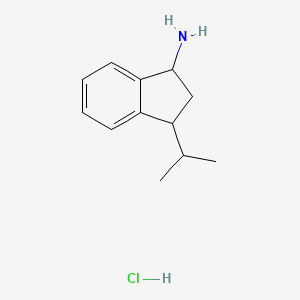
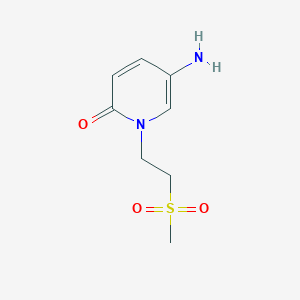
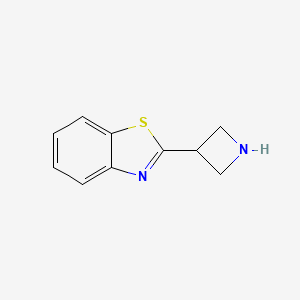

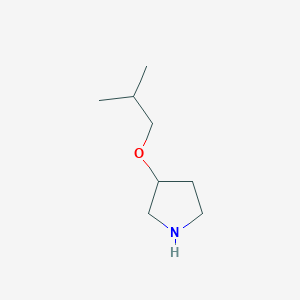
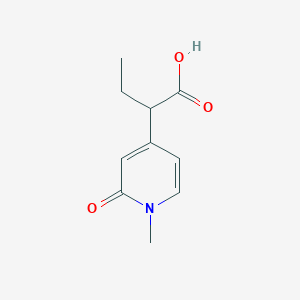
![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)
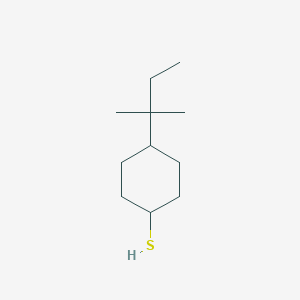
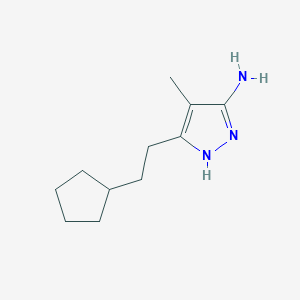
![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)
